Physicochemical properties of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate
Physicochemical properties of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate
An in-depth technical guide or whitepaper on the core physicochemical properties of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate intended for researchers, scientists, and drug development professionals.
Molecular Overview and Strategic Importance
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate is a heterocyclic molecule featuring a spirocyclic system, which imparts a three-dimensional architecture. This structural rigidity is a desirable trait in medicinal chemistry as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The diazaspiro[4.5]decane core is a privileged scaffold found in numerous biologically active compounds, including agonists and antagonists for various receptors. The presence of an ethyl group and a benzyl carbamate adds specific lipophilic and hydrogen bonding characteristics that modulate the molecule's overall properties.
Chemical Identity
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IUPAC Name: Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate
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Chemical Formula: C₁₈H₂₆N₂O₂
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Molecular Weight: 302.42 g/mol
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CAS Number: 100735-34-4
Caption: Shake-Flask method workflow for logP determination.
Ionization Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH. For Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate, the secondary amine is the most basic center, and its protonation state at physiological pH (7.4) is critical for its interaction with biological targets and its solubility.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., methanol/water mixture).
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Titration Setup: Use a calibrated pH meter and an automated titrator.
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Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
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Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is determined from the pH at the half-equivalence point.
Analytical Methodologies for Quality and Control
Robust analytical methods are essential to ensure the identity, purity, and stability of the compound throughout the drug development process.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for separating and quantifying components in a mixture. A well-developed HPLC method is crucial for determining the purity of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate.
Step-by-Step HPLC Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 10% to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
This method provides a baseline for separating the main compound from potential impurities arising from synthesis or degradation.
Caption: Generalized workflow for HPLC analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would include aromatic protons from the benzyl group, aliphatic protons from the spirocyclic core and the ethyl group, and a characteristic signal for the benzylic CH₂.
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¹³C NMR: Shows the number of unique carbon environments in the molecule.
Mass Spectrometry (MS):
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Electrospray ionization (ESI) in positive mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 303.42.
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Tandem MS (MS/MS) can be used to fragment this ion to confirm the structure. A likely fragmentation would be the loss of the benzyl group.
Synthesis and Purification Overview
A plausible synthetic route involves the construction of the diazaspiro[4.5]decane core followed by functionalization.
Caption: A conceptual synthetic pathway for the target molecule.
Purification Strategy: Column Chromatography
Purification of the final compound is typically achieved using silica gel column chromatography.
Protocol:
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
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Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Conclusion and Forward-Looking Statement
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate possesses physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its predicted lipophilicity and polar surface area are within the ranges typically associated with good oral bioavailability. However, its low aqueous solubility and basicity will need to be carefully considered in formulation development and in understanding its behavior in the physiological environment. The analytical and purification methods outlined here provide a solid foundation for ensuring the quality and consistency of this compound in preclinical studies. Future work should focus on obtaining experimental validation of the predicted properties and exploring its biological activity in relevant assays.
